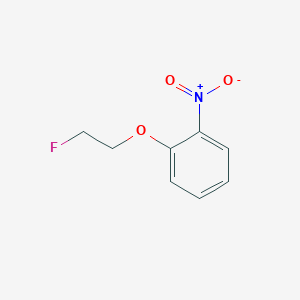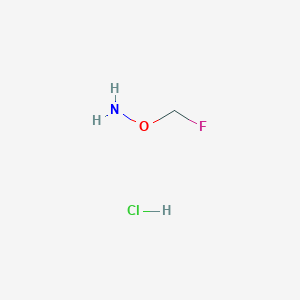
O-(fluoromethyl)hydroxylamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(fluoromethyl)hydroxylamine;hydrochloride, also known as FMHA, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. FMHA is a colorless solid that is soluble in water and has a molecular weight of 107.51 g/mol.
Wirkmechanismus
The mechanism of action of O-(fluoromethyl)hydroxylamine;hydrochloride is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic centers in various compounds. O-(fluoromethyl)hydroxylamine;hydrochloride has been shown to react with carbonyl groups in various compounds, leading to the formation of oximes. O-(fluoromethyl)hydroxylamine;hydrochloride has also been shown to react with imines and nitriles, leading to the formation of amines and amides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of O-(fluoromethyl)hydroxylamine;hydrochloride are not well understood. However, it has been shown to have low toxicity in animal studies. O-(fluoromethyl)hydroxylamine;hydrochloride has been shown to be rapidly metabolized in the liver, with the primary metabolite being hydroxylamine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of O-(fluoromethyl)hydroxylamine;hydrochloride is its versatility as a reagent in organic synthesis. O-(fluoromethyl)hydroxylamine;hydrochloride can be used in a variety of reactions, making it a useful tool for synthetic chemists. Another advantage of O-(fluoromethyl)hydroxylamine;hydrochloride is its low toxicity, making it a safer alternative to other reagents.
However, there are also limitations to the use of O-(fluoromethyl)hydroxylamine;hydrochloride in lab experiments. One limitation is its low yield in the synthesis process. Another limitation is its relatively high cost compared to other reagents.
Zukünftige Richtungen
There are several future directions for the study of O-(fluoromethyl)hydroxylamine;hydrochloride. One direction is the development of new synthetic methods for O-(fluoromethyl)hydroxylamine;hydrochloride that are more efficient and cost-effective. Another direction is the study of the mechanism of action of O-(fluoromethyl)hydroxylamine;hydrochloride in more detail. This could lead to the development of new applications for O-(fluoromethyl)hydroxylamine;hydrochloride in various fields of research.
Another future direction is the study of the pharmacokinetics and pharmacodynamics of O-(fluoromethyl)hydroxylamine;hydrochloride in animal models. This could provide valuable information for the development of O-(fluoromethyl)hydroxylamine;hydrochloride as a potential drug candidate. Finally, the study of the toxicity of O-(fluoromethyl)hydroxylamine;hydrochloride in animal models could provide important safety information for the use of O-(fluoromethyl)hydroxylamine;hydrochloride in various applications.
Conclusion:
In conclusion, O-(fluoromethyl)hydroxylamine;hydrochloride is a versatile reagent that has potential applications in various fields of scientific research. Its low toxicity and potential for use as a drug candidate make it an attractive target for further study. However, more research is needed to fully understand the mechanism of action and potential applications of O-(fluoromethyl)hydroxylamine;hydrochloride.
Synthesemethoden
The synthesis of O-(fluoromethyl)hydroxylamine;hydrochloride involves the reaction of hydroxylamine hydrochloride with 1-fluoro-2,2-dimethylpropane in the presence of a base such as sodium hydroxide. The reaction takes place in an aprotic solvent such as acetonitrile or dimethyl sulfoxide. The yield of O-(fluoromethyl)hydroxylamine;hydrochloride is typically around 60%, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
O-(fluoromethyl)hydroxylamine;hydrochloride has been shown to have potential applications in various fields of scientific research. One of the most promising applications is in the field of organic synthesis. O-(fluoromethyl)hydroxylamine;hydrochloride can be used as a reagent for the synthesis of various compounds, including amino acids, peptides, and nucleosides. O-(fluoromethyl)hydroxylamine;hydrochloride has also been used in the synthesis of natural products such as alkaloids and terpenoids.
Another potential application of O-(fluoromethyl)hydroxylamine;hydrochloride is in the field of medicinal chemistry. O-(fluoromethyl)hydroxylamine;hydrochloride has been shown to have antimicrobial activity against various bacteria and fungi. It has also been shown to have antitumor activity against various cancer cell lines. O-(fluoromethyl)hydroxylamine;hydrochloride has been studied as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and viral infections.
Eigenschaften
CAS-Nummer |
126483-47-4 |
|---|---|
Molekularformel |
CH5ClFNO |
Molekulargewicht |
101.51 g/mol |
IUPAC-Name |
O-(fluoromethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/CH4FNO.ClH/c2-1-4-3;/h1,3H2;1H |
InChI-Schlüssel |
MFNNOTDFLSMPRA-UHFFFAOYSA-N |
SMILES |
C(ON)F.Cl |
Kanonische SMILES |
C(ON)F.Cl |
Synonyme |
O-(fluoromethyl)hydroxylamine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






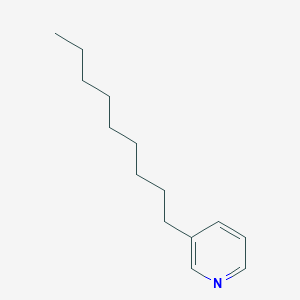
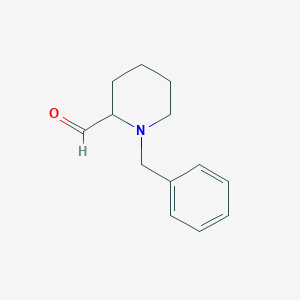


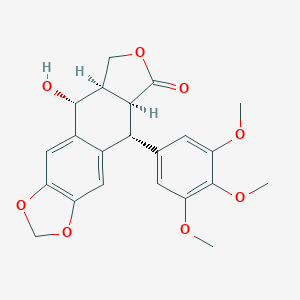
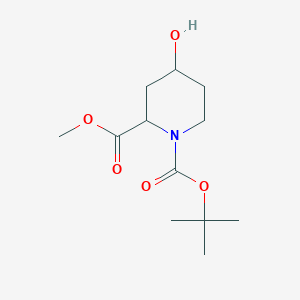



![3-Methylbenzo[b]thiophene-5-carbonitrile](/img/structure/B173360.png)
